

Introduction: Unveiling a Niche Building Block for Medicinal Chemistry

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Compound of Interest

Compound Name: *(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid*

Cat. No.: B8207313

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In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with precisely tuned properties are paramount. Substituted heteroaromatic compounds, particularly pyridines, form the backbone of a vast number of approved pharmaceuticals. Within this class, pyridinylboronic acids have emerged as indispensable building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.^[1] This guide focuses on a specialized, non-commercially cataloged reagent: **(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid**.

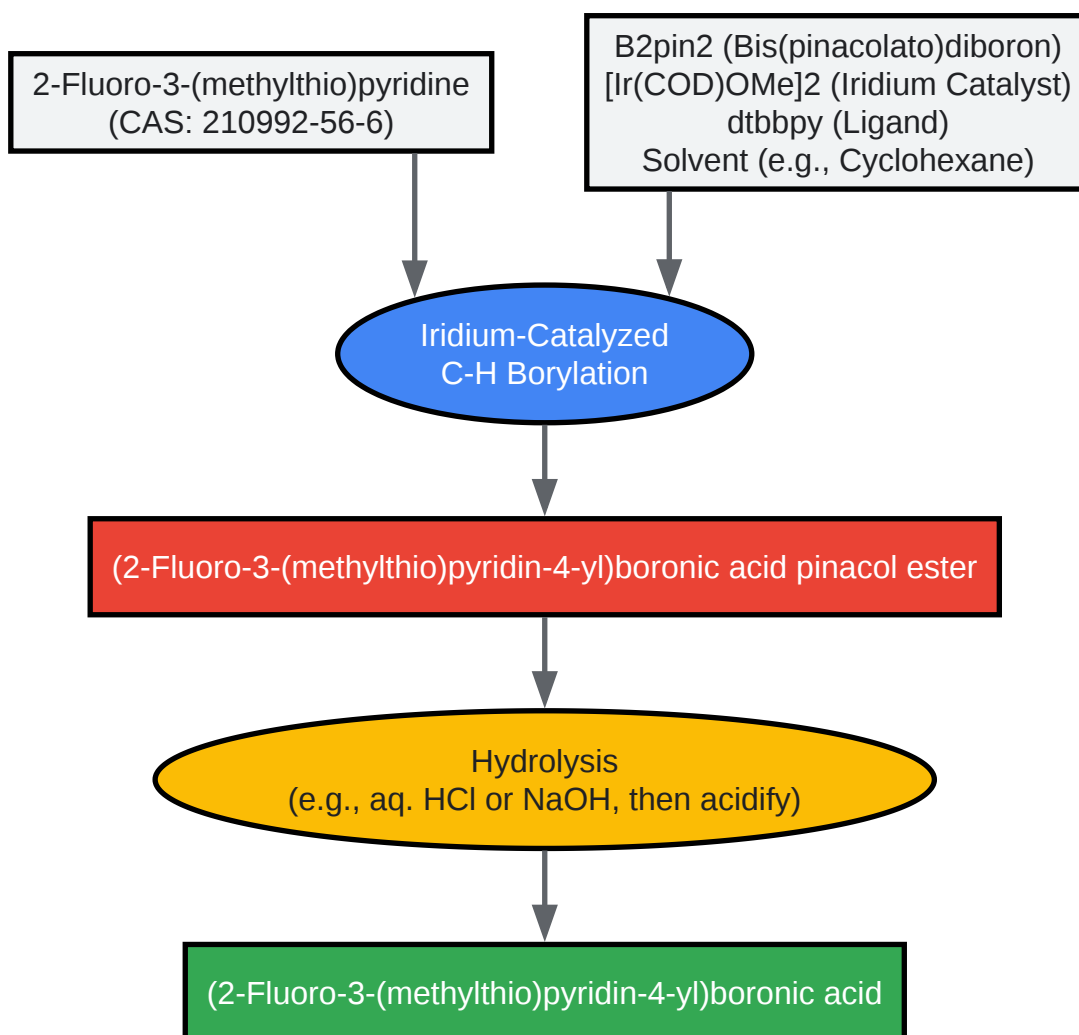
The unique substitution pattern of this molecule—a fluorine atom, a methylthio group, and a boronic acid moiety on a pyridine scaffold—offers a compelling combination of features for medicinal chemists. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.^[2] The methylthio group provides a handle for further functionalization or can engage in specific interactions with biological targets. This guide provides a comprehensive overview of the proposed synthesis, predicted properties, and strategic applications of this valuable, yet uncommercialized, building block for researchers and drug development professionals.

Part 1: Synthesis of (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid

Given that **(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid** is not readily available, a reliable synthetic route is essential. The most direct and modern approach is the iridium-catalyzed C-H borylation of the corresponding precursor, 2-Fluoro-3-(methylthio)pyridine (CAS: 210992-56-6)[3]. This method avoids the often harsh conditions of metal-halogen exchange and offers high functional group tolerance.

Proposed Synthetic Workflow: Iridium-Catalyzed C-H Borylation

The proposed synthesis involves the direct conversion of a C-H bond at the 4-position of the pyridine ring into a C-B bond. The choice of an iridium catalyst is based on its proven efficacy in the borylation of a wide range of heteroaromatic compounds.[2][4]



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Caption: Proposed synthesis of the target boronic acid via C-H borylation.

Detailed Experimental Protocol: Synthesis of the Pinacol Ester

- **Reaction Setup:** To an oven-dried Schlenk flask, add 2-Fluoro-3-(methylthio)pyridine (1.0 mmol), bis(pinacolato)diboron (B2pin2, 1.2 mmol), [Ir(COD)OMe]2 (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.03 mmol).
- **Inert Atmosphere:** Evacuate and backfill the flask with argon or nitrogen three times.
- **Solvent Addition:** Add anhydrous cyclohexane (5 mL) via syringe.

- Reaction: Stir the mixture at 80 °C for 16 hours. Monitor the reaction progress by GC-MS.
- Work-up: After cooling to room temperature, concentrate the mixture in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired **(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid** pinacol ester.

Causality: The iridium catalyst, in conjunction with the dtbbpy ligand, forms a highly active species that can cleave the C-H bond at the sterically most accessible and electronically favorable position on the pyridine ring. The use of the pinacol ester of diboron (B2pin2) results in a more stable boronate ester product, which is often easier to purify and handle than the free boronic acid.[2]

Part 2: Physicochemical and Spectroscopic Properties

The following table summarizes the key calculated and predicted properties of **(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid**.

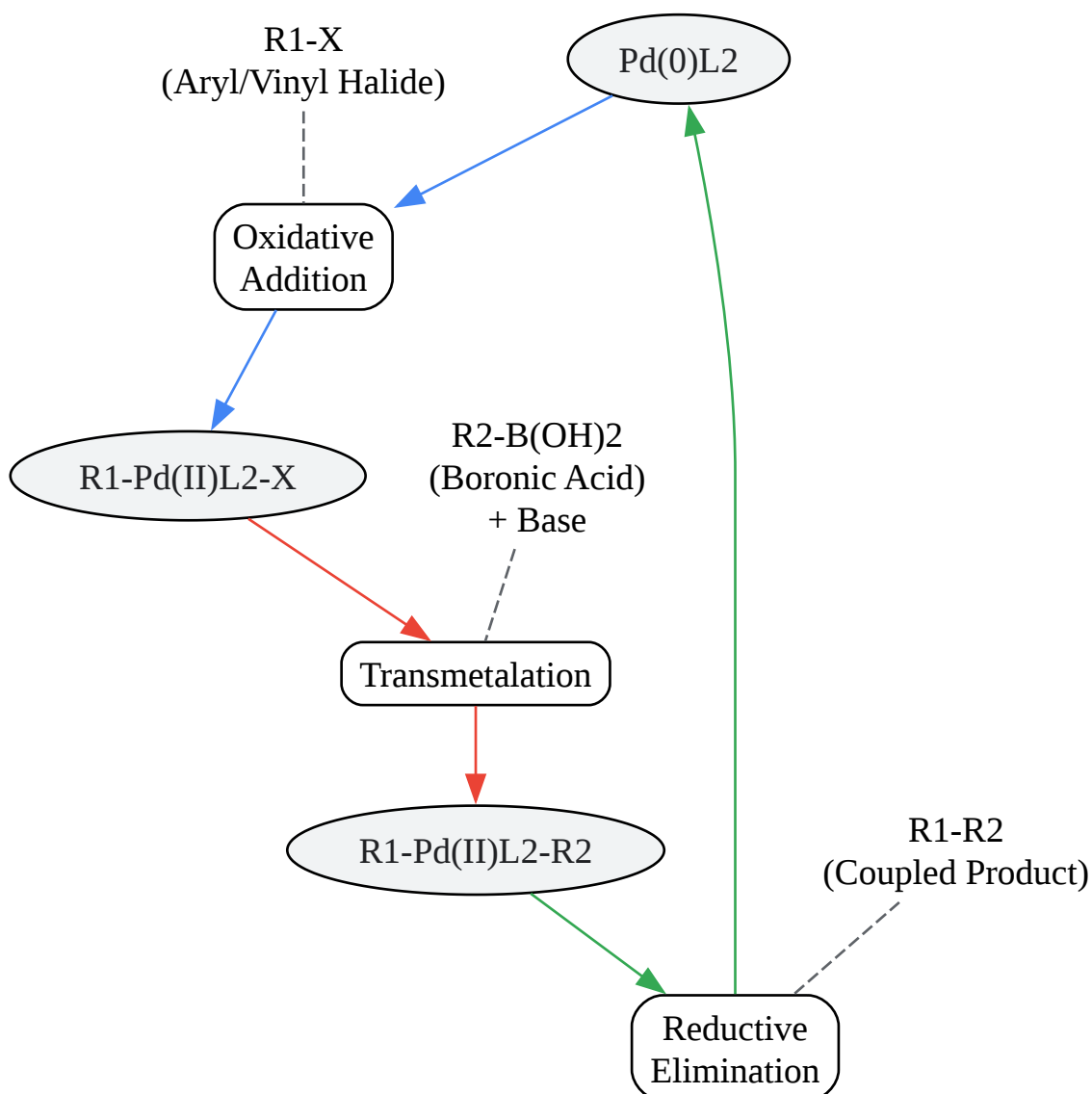
Property	Value	Source
CAS Number	Not Assigned	-
Molecular Formula	C6H7BFNO2S	Calculated
Molecular Weight	186.99 g/mol	Calculated
Appearance	Predicted: White to off-white solid	Analogy[5]
pKa	Predicted: 7.5 - 8.5	Analogy
LogP	1.25	Calculated
Storage	Inert atmosphere, 2-8°C	Recommended[5]

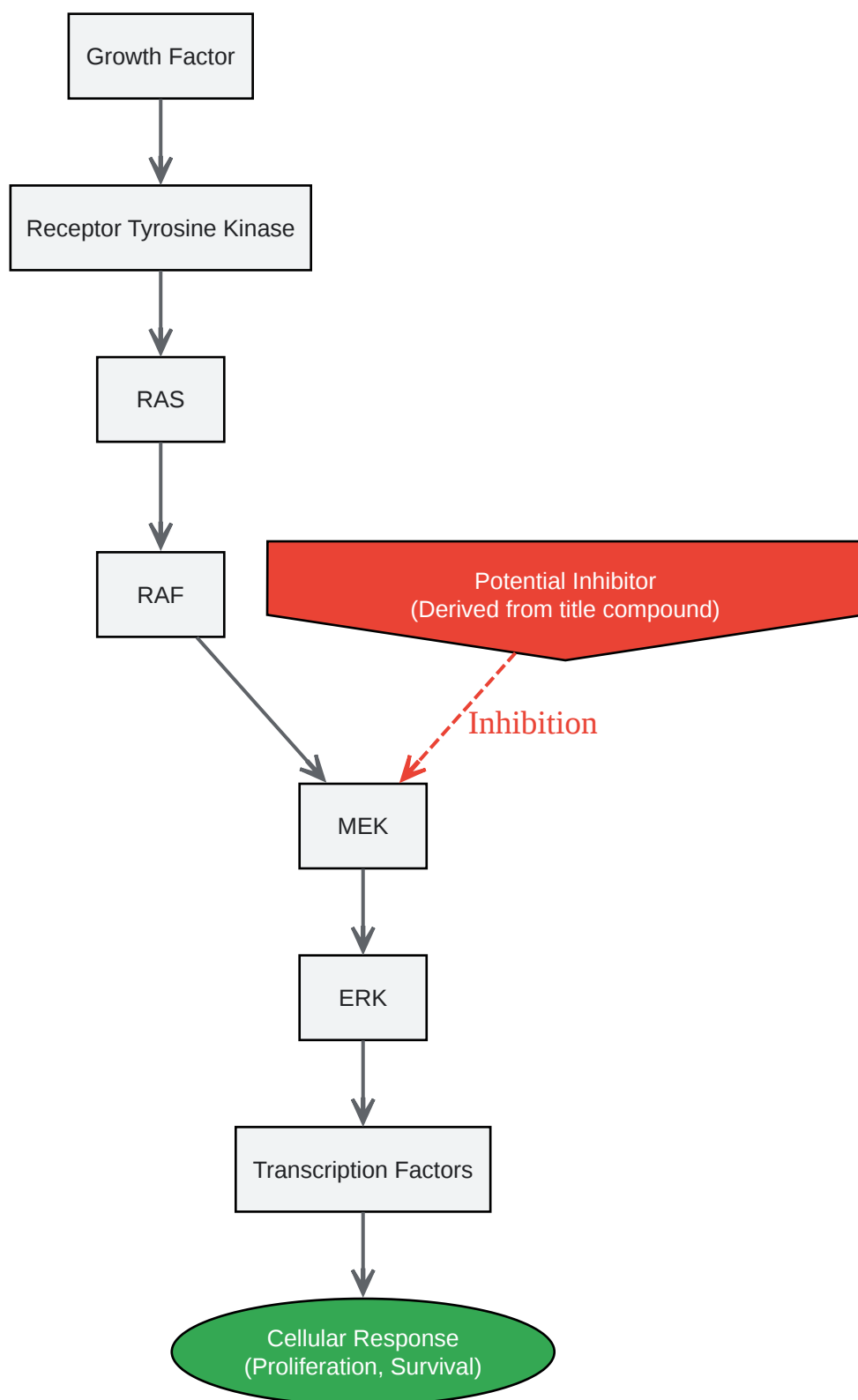
Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.





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Sources

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- [2. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates \[organic-chemistry.org\]](#)
- [3. 210992-56-6|2-Fluoro-3-\(methylthio\)pyridine|BLD Pharm \[bldpharm.com\]](#)
- [4. Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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